8-[(E)-4-quinolin-8-ylsulfanylbut-2-enyl]sulfanylquinoline
Overview
Description
8-[(E)-4-quinolin-8-ylsulfanylbut-2-enyl]sulfanylquinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. This compound features a unique structure with two quinoline moieties connected by a sulfanylbutenyl chain, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(E)-4-quinolin-8-ylsulfanylbut-2-enyl]sulfanylquinoline typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a quinoline derivative is reacted with a suitable sulfanylbutenyl precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as sodium carbonate or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-[(E)-4-quinolin-8-ylsulfanylbut-2-enyl]sulfanylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding sulfide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium carbonate, potassium carbonate, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial, anticancer, and antifungal properties.
Medicine: Potential therapeutic agent for treating diseases like cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-[(E)-4-quinolin-8-ylsulfanylbut-2-enyl]sulfanylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
4-Chloro-8-methylquinolin-2(1H)-one: Used in nucleophilic substitution reactions to create various derivatives.
Quinoline-8-sulfenyl halides: Employed in the synthesis of polycyclic compounds .
Uniqueness
8-[(E)-4-quinolin-8-ylsulfanylbut-2-enyl]sulfanylquinoline stands out due to its dual quinoline structure connected by a sulfanylbutenyl chain, which imparts unique chemical reactivity and biological activity. This structural feature allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
8-[(E)-4-quinolin-8-ylsulfanylbut-2-enyl]sulfanylquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S2/c1(15-25-19-11-3-7-17-9-5-13-23-21(17)19)2-16-26-20-12-4-8-18-10-6-14-24-22(18)20/h1-14H,15-16H2/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWFNCWBBTZOQZ-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC=CCSC3=CC=CC4=C3N=CC=C4)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)SC/C=C/CSC3=CC=CC4=C3N=CC=C4)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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